3-Methyl-2-pentanol
Overview
Description
3-Methyl-2-pentanol is a type of alcohol that is part of the fragrance structural group of branched chain saturated alcohols. This group is characterized by one hydroxyl group per molecule and a C(4) to C(12) carbon chain with one or several methyl side chains (McGinty et al., 2010).
Synthesis Analysis
The synthesis of 3-Methyl-2-pentanol has been explored through various methods. For instance, engineered microorganisms have been developed for the production of pentanol isomers, including 3-Methyl-2-pentanol, from amino acid substrates (Cann & Liao, 2009).
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-pentanol involves a carbon chain with methyl side chains and a hydroxyl group. Studies have focused on the structure of related molecules, revealing insights into their tautomeric properties and molecular conformations (Belova et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 3-Methyl-2-pentanol include its use in fragrance formulations. Its reactivity has been studied, particularly in the context of enantio-selective enclathration, where interactions between the host and guest molecules play a crucial role (Kato et al., 2003).
Physical Properties Analysis
3-Methyl-2-pentanol exhibits physical properties typical of branched chain saturated alcohols. Its physical state and properties are influenced by its molecular structure and the presence of a hydroxyl group. Research has been conducted on similar molecules to understand their thermodynamic and spectroscopic properties (McGinty et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-Methyl-2-pentanol are significant in various applications, including its role as a fragrance ingredient. Studies have explored its toxicologic and dermatologic properties, highlighting its safety and effectiveness in fragrance formulations (McGinty et al., 2010).
Scientific Research Applications
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Synthesis of Various Compounds
- Application : 3-Methyl-2-pentanol serves as a crucial component in the synthesis of various compounds, including esters, amides, and amines .
- Method : The hydroxyl group within its structure acts as a nucleophile, attacking and forming bonds with other molecules, resulting in the generation of diverse compounds . The specific compounds formed depend on the reactants and the conditions of the reaction .
- Results : The outcomes of these reactions are diverse compounds, the specifics of which depend on the reactants and conditions of the reaction .
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Solvent in Organic Synthesis
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Reagent in Organic Reactions
- Application : 3-Methyl-2-pentanol serves as a reagent in organic reactions .
- Method : As a reagent, it participates in the reaction and gets consumed in the process .
- Results : The outcomes of these reactions are new compounds, the specifics of which depend on the other reactants and conditions of the reaction .
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Component of Hops
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Biomarker for 3-Methylpentane Exposure
- Application : The presence of 3-Methyl-2-pentanol in urine can be used to test for exposure to 3-methylpentane .
- Method : After exposure to 3-methylpentane, 3-Methyl-2-pentanol can be metabolized and excreted in the urine .
- Results : The detection of 3-Methyl-2-pentanol in urine samples can indicate recent exposure to 3-methylpentane .
Safety And Hazards
3-Methyl-2-pentanol is considered hazardous. It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-methylpentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBBWHRUSXUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862204 | |
Record name | 3-Methylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-pentanol | |
CAS RN |
565-60-6, 1502-93-8 | |
Record name | 3-Methyl-2-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpentan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | threo-3-Methylpentan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-2-PENTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-methyl-2-pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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